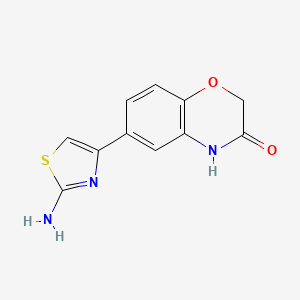![molecular formula C26H20ClFN4O2 B2734816 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1190002-43-7](/img/structure/B2734816.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide: is an intricate molecule incorporating features of multiple chemical classes. With its complex structure, it offers unique potential for applications in various fields including chemistry, biology, and medicine. The blend of pyrimidoindole and chlorobenzyl moieties signifies its potential for diverse reactivity and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves several sophisticated steps:
Formation of the Indole Core: : Starting with a substituted aniline, a Fischer indole synthesis can be utilized to create the indole core.
Introduction of the Fluoro Group: : A fluorinating reagent like Selectfluor can introduce the fluorine atom at the 8-position of the indole.
Benzylation: : The indole nitrogen can be benzylated using benzyl halide under basic conditions.
Pyrimidine Ring Formation:
Acetylation: : An acetic acid derivative can be used to introduce the acetamide functionality.
Chlorobenzylation: : Finally, the incorporation of the chlorobenzyl group through nucleophilic substitution completes the molecule.
Industrial Production Methods
While specific industrial methods might vary, scale-up processes often include:
Batch Reactions: : Scaling up individual reaction steps in batch reactors.
Continuous Flow Systems: : Implementing continuous flow techniques for efficient synthesis and reduced reaction times.
Purification: : Employing methods such as crystallization, chromatography, and recrystallization to ensure purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The presence of various functional groups allows for selective oxidations, such as converting the benzyl groups into benzaldehyde or benzoic acid.
Reduction: : Potential reduction sites include the oxo group, which can be reduced to a hydroxyl group.
Substitution: : The aromatic rings and the fluorine atom may undergo electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Using reagents like KMnO₄ or CrO₃.
Reduction: : Employing catalytic hydrogenation or metal hydrides like NaBH₄.
Substitution: : Reagents include nucleophiles or electrophiles under appropriate conditions.
Major Products
Depending on the reaction, the main products would include oxidized or reduced derivatives, as well as various substitution products based on the reactive sites.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for designing new molecules with potentially novel properties.
Biology
In biological research, its structural complexity could facilitate studies on protein binding and enzyme interactions.
Medicine
Potential medicinal applications include exploring its use as a lead compound for drug development targeting specific proteins or pathways.
Industry
Industrial applications might involve using it as an intermediate for the synthesis of more complex molecules or materials.
Mechanism of Action
Molecular Targets
The compound likely interacts with multiple targets, such as enzymes and receptors, due to its diverse functional groups.
Pathways Involved
The compound may participate in pathways involving signal transduction or enzyme inhibition, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-8-chloro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide
Unique Aspects
The presence of the fluorine atom and the specific benzyl and chlorobenzyl substitutions distinguish it from its analogs, potentially offering unique reactivity and biological activity.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c27-21-9-5-4-8-18(21)13-29-23(33)15-32-22-11-10-19(28)12-20(22)24-25(32)26(34)31(16-30-24)14-17-6-2-1-3-7-17/h1-12,16H,13-15H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJJSTLFWYIXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B2734739.png)
![2-(Furan-2-yl)-1-({thieno[3,2-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2734740.png)
![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol](/img/structure/B2734745.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734746.png)
![3-(2-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2734747.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2734748.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2734749.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2734751.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2734752.png)


